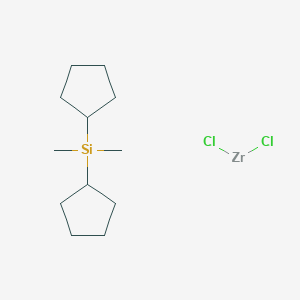

Dichlorozirconium;dicyclopentyl(dimethyl)silane

説明

Dichlorozirconium; dicyclopentyl(dimethyl)silane is a zirconium-based compound combined with a sterically hindered silane ligand. This compound enhances stereoregularity (isospecificity) and chain-transfer reactivity, directly influencing polymer properties such as molecular weight distribution and melt flow index .

特性

分子式 |

C12H24Cl2SiZr |

|---|---|

分子量 |

358.53 g/mol |

IUPAC名 |

dichlorozirconium;dicyclopentyl(dimethyl)silane |

InChI |

InChI=1S/C12H24Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h11-12H,3-10H2,1-2H3;2*1H;/q;;;+2/p-2 |

InChIキー |

PQLCAGOZFSFUOU-UHFFFAOYSA-L |

正規SMILES |

C[Si](C)(C1CCCC1)C2CCCC2.Cl[Zr]Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dichlorozirconium;dicyclopentyl(dimethyl)silane typically involves the reaction of zirconium tetrachloride with dicyclopentyl(dimethyl)silane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Preparation of Reactants: Zirconium tetrachloride and dicyclopentyl(dimethyl)silane are prepared in an anhydrous environment.

Reaction: The reactants are mixed in a suitable solvent, such as toluene, and heated to a specific temperature to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation: Large quantities of zirconium tetrachloride and dicyclopentyl(dimethyl)silane are prepared.

Reaction in Reactors: The reaction is carried out in large reactors with precise control over temperature and pressure.

Automated Purification: Automated systems are used for purification to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Dichlorozirconium;dicyclopentyl(dimethyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides and silicon oxides.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Substitution: Substitution reactions are carried out using reagents like Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Zirconium oxides and silicon oxides.

Reduction: Reduced zirconium and silicon compounds.

Substitution: Various substituted zirconium and silicon compounds depending on the reagents used.

科学的研究の応用

Dichlorozirconium;dicyclopentyl(dimethyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in the study of biological systems and as a reagent in biochemical assays.

Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

作用機序

The mechanism of action of dichlorozirconium;dicyclopentyl(dimethyl)silane involves its ability to act as a catalyst or reagent in various chemical reactions. The molecular targets and pathways include:

Catalysis: The compound can facilitate the formation of new chemical bonds by lowering the activation energy of reactions.

類似化合物との比較

Structural and Functional Overview

The silane component, dicyclopentyl(dimethyl)silane (DCPDMSi), is compared to analogous silanes used in catalysis:

- Diisopropyl dimethoxy silane (DIPDMSi) : Smaller substituents (isopropyl groups) reduce steric hindrance.

- Cyclohexyl methyl dimethoxy silane (CMDMSi) : Intermediate steric bulk with a cyclohexyl and methyl group.

- Tetraethoxysilane (TEOS) : Less sterically hindered, primarily used as a chain shuttling agent.

Performance in Propylene Polymerization

Key Findings :

- Steric Effects : Bulky cyclopentyl groups in DCPDMSi improve stereochemical control, yielding higher isotactic polypropylene .

- Electronic Effects : Higher HOMO energy levels in DCPDMSi enhance electron donation to the titanium active site, increasing catalyst complexation efficiency .

- Industrial Relevance : DCPDMSi-based systems produce polymers with a melt index of 20–200 g/10min and polydispersity indices of 6–20, ideal for high-fluidity applications .

Comparison with Non-Catalytic Silanes

Other silanes in the evidence serve distinct roles:

- Chloromethyl(dimethyl)silane : Used in hydrosilylation reactions (e.g., with allyl groups) at 40°C, forming chlorinated products for further functionalization .

- Dichloromethylsilane : A reactive chlorinated silane (CAS 75-54-7) used in surface functionalization, contrasting with DCPDMSi’s catalytic role .

Mechanistic Insights and Synergistic Effects

- Donor Mixtures: Blending DCPDMSi with TEOS (0.1–10% molar ratio) optimizes polymer fluidity and molecular weight distribution, demonstrating the silane’s dominance in catalytic performance .

- Thermodynamic Factors: The higher heat of reaction for DCPDMSi (~120 kJ/mol vs. 90 kJ/mol for TEOS) correlates with stronger donor-catalyst interactions .

生物活性

Dichlorozirconium; dicyclopentyl(dimethyl)silane, also known as dimethylbis(cyclopentadienyl)silylzirconium dichloride, is a metallocene compound that has garnered attention for its potential biological applications and catalytic properties. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄Cl₂SiZr

- Molecular Weight : 348.46 g/mol

- Appearance : Yellow to green crystals

- CAS Number : 86050-32-0

The compound features a zirconium center coordinated with two chlorides and a silane moiety, which contributes to its unique reactivity and potential biological interactions.

Anticancer Properties

Research indicates that metallocenes, including dichlorozirconium compounds, exhibit significant anticancer activity. A study explored the cytotoxic effects of various zirconocene derivatives on human cancer cell lines. The findings suggested that these compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Antimicrobial Effects

Dichlorozirconium; dicyclopentyl(dimethyl)silane has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with cellular metabolism .

Case Studies

-

Cytotoxicity in Cancer Cells :

- Study : The impact of dichlorozirconium on various cancer cell lines was assessed.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis, indicating increased Annexin V binding in treated cells .

-

Antimicrobial Testing :

- Study : Evaluated against Staphylococcus aureus and Escherichia coli.

- Results : Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Mechanism : Scanning electron microscopy revealed morphological changes in bacterial cells post-treatment, suggesting membrane disruption .

Table 1: Cytotoxicity of Dichlorozirconium in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis via ROS |

| MCF-7 | 7 | Mitochondrial dysfunction |

| A549 | 12 | DNA damage |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Observed Effects |

|---|---|---|

| Staphylococcus aureus | 32 | Membrane disruption |

| Escherichia coli | 64 | Metabolic interference |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of dichlorozirconium; dicyclopentyl(dimethyl)silane:

- Reactive Oxygen Species Generation : The compound has been shown to increase ROS levels in treated cells, contributing to its cytotoxic effects on cancer cells.

- Membrane Disruption Mechanism : The antimicrobial action is primarily attributed to the alteration of bacterial cell membranes, leading to cell lysis.

- Potential Applications : Given its dual action against cancerous cells and bacteria, this compound may serve as a lead structure for developing new therapeutic agents in oncology and infectious diseases.

Q & A

Basic Question: What are the optimal synthetic routes for Dichlorozirconium;dicyclopentyl(dimethyl)silane, and how can its purity be validated?

Methodological Answer:

Synthesis typically involves zirconium tetrachloride reacting with dicyclopentyl(dimethyl)silane under inert conditions. A stepwise approach is recommended:

- Step 1: Use Schlenk-line techniques to prevent hydrolysis, as moisture sensitivity is common in organosilane-zirconium complexes (inferred from handling protocols for dichlorodiphenylsilane ).

- Step 2: Monitor reaction progress via <sup>29</sup>Si NMR to track silicon coordination shifts, and FT-IR to confirm Zr–Cl bond formation (1,800–400 cm<sup>-1</sup> range) .

- Step 3: Validate purity using GC-MS or HPLC with a non-polar column (e.g., C18), calibrated against known standards. For trace metal analysis, ICP-MS is critical .

Advanced Question: How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) can model the electronic structure and reaction pathways:

- Step 1: Optimize the geometry of the zirconium-silane complex using software like Gaussian or ORCA, focusing on Zr–Si bond dissociation energies and frontier molecular orbitals (HOMO-LUMO gaps) .

- Step 2: Simulate ligand-exchange reactions (e.g., with Grignard reagents) by calculating transition-state barriers. Compare results with experimental kinetic data to validate accuracy .

- Step 3: Use Natural Bond Orbital (NBO) analysis to identify charge transfer mechanisms, which explain regioselectivity in catalytic cycles .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing its structure?

Methodological Answer:

- X-ray Diffraction (XRD): Single-crystal XRD resolves Zr–Si bond lengths and coordination geometry. For air-sensitive samples, use a sealed capillary tube .

- Multinuclear NMR: <sup>1</sup>H and <sup>13</sup>C NMR identify organic ligands, while <sup>29</sup>Si NMR distinguishes Si–Zr bonding environments (e.g., δSi = −10 to −30 ppm for tetracoordinated silicon) .

- Elemental Analysis: Combustion analysis (C/H/N) and halogen-specific methods (e.g., Schöniger flask) confirm stoichiometry .

Advanced Question: How can researchers resolve contradictions in reported catalytic activity data across studies?

Methodological Answer:

Contradictions often arise from uncontrolled variables. A systematic approach includes:

- Variable Isolation: Design experiments using split-plot designs (e.g., randomized blocks for temperature, solvent, and catalyst loading) to isolate contributing factors .

- Statistical Validation: Apply ANOVA or multivariate regression to quantify the significance of variables like solvent polarity (e.g., Kamlet-Taft parameters) on catalytic turnover .

- Reproducibility Checks: Cross-validate results using independent techniques (e.g., comparing GC yields with <sup>1</sup>H NMR integration) and replicate under standardized conditions .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and flame-resistant lab coats. Work in a fume hood with a nitrogen purge to prevent combustion .

- Spill Management: Neutralize spills with dry sand or sodium bicarbonate; avoid water due to exothermic hydrolysis .

- Waste Disposal: Hydrolyze residual compound in a controlled manner (e.g., slow addition to ice-cold ethanol) before disposal as hazardous waste .

Advanced Question: What mechanistic studies elucidate the compound’s stability under varying thermal and solvent conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., 150–300°C range) under inert vs. oxidative atmospheres to assess thermal resilience .

- Solvent Stability Tests: Conduct accelerated aging studies in polar (e.g., THF) vs. non-polar (e.g., hexane) solvents. Monitor degradation via <sup>29</sup>Si NMR silanol (δSi ~ −50 ppm) formation .

- Kinetic Profiling: Use Arrhenius plots to derive activation energies for decomposition pathways, correlating with DFT-predicated bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。